molecular formula C17H15N3O6S B5909632 (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

(2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

Cat. No.: B5909632
M. Wt: 389.4 g/mol
InChI Key: FJNXIBCLXDLICB-BJMVGYQFSA-N
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Description

(2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a synthetic organic compound that features both an amide and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Nitro Group: Nitration of an aromatic ring is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine.

    Substitution Reactions: Depending on the substituent, various substituted aromatic compounds can be formed.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE would depend on its specific application. Generally, the compound could interact with biological targets through its functional groups, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[4-(METHYLSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
  • (2E)-N-[4-(ETHYLSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

Uniqueness

The presence of the acetyl group in (2E)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE may confer unique reactivity and biological activity compared to its methyl and ethyl analogs.

Properties

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-12(21)19-27(25,26)16-8-6-14(7-9-16)18-17(22)10-5-13-3-2-4-15(11-13)20(23)24/h2-11H,1H3,(H,18,22)(H,19,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNXIBCLXDLICB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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